N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride

Overview

Description

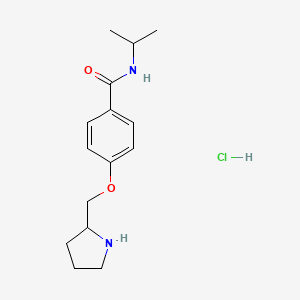

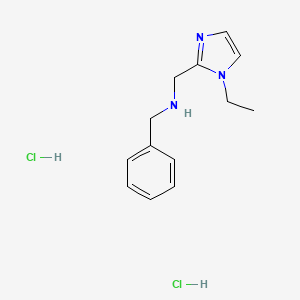

“N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4O . It is a derivative of piperazine, a class of compounds that have been extensively studied for their diverse biological activities . Some derivatives of this substance are known to act as potent and selective α 2-adrenergic receptor antagonists .

Synthesis Analysis

The synthesis of “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” and its derivatives is a topic of ongoing research. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2) .

Chemical Reactions Analysis

The chemical reactions involving “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” and its derivatives are complex and varied. For example, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Synthesis and Process Development

- A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor under investigation for treating central nervous system disorders, has been established. This synthesis involves acylation, deprotection, and salt formation, producing the product with high purity and a 53% overall yield, suitable for scaling up for production (Wei et al., 2016).

Pharmaceutical Research

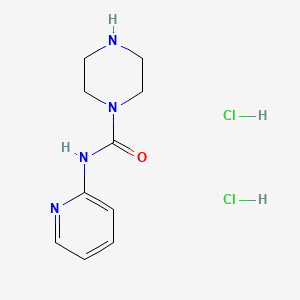

- N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule PCSK9 mRNA translation inhibitors. Compounds like 4d and 4g from this series exhibited improved PCSK9 potency, ADME properties, and in vitro safety profiles, compared to earlier lead structures (Londregan et al., 2018).

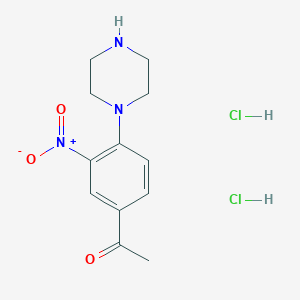

- N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist, has been explored for analgesic activity. Its structure-activity relationship led to the discovery of an improved pharmacological profile in analogs, enhancing the diversity of urea-based TRPV1 antagonists (Nie et al., 2020).

Antimicrobial and Antiallergic Activity

- New pyridine derivatives, specifically 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, have been synthesized and exhibited variable and modest antimicrobial activity against certain bacterial and fungal strains (Patel et al., 2011).

- A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides were synthesized to evaluate potential antiallergic activity. One compound, in particular, demonstrated antiallergic efficacy comparable to oxatomide (Courant et al., 1993).

Enzyme Inhibition and Molecular Interaction Studies

- Research on DNA gyrase B inhibitors yielded a series of compounds, including piperidin-4-yl and 4-cyclohexyl pyrrole-2-carboxamides, that demonstrated moderate potency as inhibitors of DNA gyrase B. This suggests potential applications in antibacterial drug discovery (Jukič et al., 2017).

- Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, synthesized based on IMB-1402 structure, exhibited significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Future Directions

The future directions for the research on “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” and its derivatives are promising. The compound and its derivatives have been identified as potential inhibitors of PCSK9, a protein that plays a key role in the regulation of cholesterol metabolism . Therefore, these compounds could potentially be developed into new drugs for the treatment of hypercholesterolemia and other related conditions .

properties

IUPAC Name |

N-pyridin-2-ylpiperazine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c15-10(14-7-5-11-6-8-14)13-9-3-1-2-4-12-9;;/h1-4,11H,5-8H2,(H,12,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWBBGXRONGKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)

![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1396953.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)

![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)

![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396962.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)

![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/structure/B1396968.png)